7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one
Description
7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by distinct substituents at positions 3 and 7 of the chromenone core. The molecule features a (2,5-dimethylphenyl)methoxy group at position 7 and a 2-methoxyphenoxy moiety at position 3 (Figure 1).
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-16-8-9-17(2)18(12-16)14-28-19-10-11-20-23(13-19)29-15-24(25(20)26)30-22-7-5-4-6-21(22)27-3/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEJHWFUYHHGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromen-4-one derivatives. The reaction is usually carried out under acidic or basic conditions, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted chromen-4-one derivatives.
Scientific Research Applications
7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromen-4-one derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally similar analogs from the literature:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Observations
Substituent Position and Bioactivity: The target compound’s 2-methoxyphenoxy group at position 3 contrasts with 4-methoxyphenyl (para-substituted) in compound 10 . Piperidinylethoxy or adamantylaminoethoxy groups at position 7 (e.g., compounds 13–15) enhance cholinesterase inhibition due to improved hydrophobic interactions with enzyme active sites . The target’s (2,5-dimethylphenyl)methoxy group may offer similar hydrophobicity but lacks nitrogen-based hydrogen-bonding capability.
Impact of Electron-Withdrawing Groups :
- The trifluoromethyl group at position 2 in the analog from increases metabolic stability and lipophilicity. However, the target compound lacks such groups, suggesting differences in pharmacokinetic profiles.
Crystallographic Insights: Compound I () exhibits a near-coplanar chromenone core with π-π stacking interactions stabilizing its crystal lattice . While crystallographic data for the target compound is unavailable, its 2-methoxyphenoxy substituent (ortho-methoxy) may introduce torsional strain, reducing coplanarity compared to unsubstituted analogs.
Research Findings and Pharmacological Implications
- Antimicrobial Potential: Although direct data for the target compound is lacking, chromenone derivatives with aryloxy substituents (e.g., ’s fluorophenyl-triazolylmethoxy analog) show moderate antimicrobial activity against E. coli and S. aureus (MIC: 16–32 µg/mL) . The target’s dimethylphenylmethoxy group may enhance membrane permeability, but its efficacy remains untested.
- Enzyme Inhibition: Dual AChE/BuChE inhibitors (e.g., compound 10) highlight the importance of basic aminoethyl side chains for targeting catalytic anionic sites .
- Structural Stability: Compounds with methoxy or hydroxy groups (e.g., –9) often form intramolecular hydrogen bonds, influencing solubility and bioavailability . The target’s methoxyphenoxy group may reduce hydrogen-bonding capacity compared to hydroxylated analogs.
Q & A
Q. What are the optimal synthetic routes for 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols, including Pechmann condensation (for the chromenone core) and nucleophilic substitution for methoxy/phenoxy group introduction. Key steps involve:
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Phenol alkylation : Reacting hydroxyl groups with alkyl halides (e.g., 2,5-dimethylbenzyl chloride) under basic conditions (e.g., K₂CO₃/DMF) .
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Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while temperature control (60–80°C) minimizes side reactions .
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Purification : Column chromatography (petroleum ether/ethyl acetate gradients) achieves >95% purity, with yields ranging from 66–75% depending on substituent reactivity .
- Data Table : Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core Formation | β-ketoester + phenol (H₂SO₄, 80°C) | 70 | 90 | |
| Methoxy Substitution | 2-Methoxyphenol + K₂CO₃/DMF, 60°C, 12h | 68 | 92 |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The chromenone carbonyl (C=O) appears at δ ~177 ppm in ¹³C NMR .
- IR : Confirm C=O (1640–1680 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 430.142 (calculated for C₂₆H₂₂O₅) .
- X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing bond angles/distances .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?
- Methodological Answer : Divergent activities arise from substituent-dependent interactions with targets (e.g., COX-2 vs. topoisomerases). To resolve discrepancies:
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Docking Studies : Use AutoDock Vina to model ligand-receptor binding. For example, the 2-methoxyphenoxy group may stabilize interactions with COX-2’s hydrophobic pocket, explaining anti-inflammatory activity .
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Cellular Assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to isolate mechanism-specific effects .
- Data Table : Biological Activity Comparison
| Study | Target Pathway | IC₅₀ (µM) | Model System | Reference |
|---|---|---|---|---|
| Anti-inflammatory | COX-2 inhibition | 12.3 | RAW 264.7 | |
| Anticancer | Topoisomerase II inhibition | 8.7 | HeLa |
Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- Electron-Donating Groups (e.g., methoxy) : Stabilize the chromenone core via resonance, enhancing metabolic stability but reducing electrophilicity for nucleophilic attacks .
- Electron-Withdrawing Groups (e.g., nitro) : Increase oxidative stress induction (relevant to anticancer activity) but may reduce solubility .
- DFT Calculations : Gaussian 09 simulations predict HOMO-LUMO gaps; narrower gaps correlate with higher reactivity in radical scavenging assays .
Q. What methodological challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth.
- Solutions :
- Solvent Screening : Use DMSO/water mixtures for slow evaporation .
- Cryocooling : Flash-cool crystals to 100 K to stabilize lattice interactions .
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning in low-symmetry space groups (e.g., P2₁/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
